(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ
Descripción
Overview of the Kallikrein-Kinin System (KKS) Components and Physiological Roles
The KKS is comprised of substrates, enzymes, and the active peptides they produce and metabolize. nih.govyoutube.com Its activation is a key event in the inflammatory response and in the regulation of blood pressure. nih.govnih.gov
The primary biologically active products of the KKS are the kinins, bradykinin (B550075) and kallidin (B13266). mdpi.commhmedical.com Bradykinin is a nonapeptide, while kallidin is a decapeptide that can be converted to bradykinin by an aminopeptidase. nih.govyoutube.com Both are potent vasodilators that increase vascular permeability and are involved in the sensation of pain. youtube.comnih.gov
Kinins are generated from larger precursor proteins called kininogens. wikipedia.orgpatsnap.com There are two main types of kininogens: high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK). wikipedia.orgpatsnap.com These substrates are cleaved by a group of serine proteases known as kallikreins to release the active kinins. patsnap.comnih.gov Plasma kallikrein acts on HMWK to produce bradykinin, while tissue kallikrein cleaves LMWK to generate kallidin. youtube.comfrontiersin.org
The biological actions of kinins are short-lived due to their rapid degradation by enzymes called kininases. youtube.comnih.gov Kininase I-type enzymes, such as carboxypeptidase N, remove the C-terminal arginine residue from kinins. mdpi.comnih.gov Kininase II, which is the same enzyme as Angiotensin-Converting Enzyme (ACE), is a major kinin-degrading enzyme that cleaves the C-terminal dipeptide, leading to the inactivation of bradykinin. youtube.comnih.gov
| Component | Description | Function |
| Kininogens | High-molecular-weight (HMWK) and Low-molecular-weight (LMWK) proteins | Precursors to kinins |
| Kallikreins | Plasma and Tissue serine proteases | Cleave kininogens to release kinins |
| Kinins | Bradykinin and Kallidin | Vasoactive peptides involved in inflammation and blood pressure regulation |
| Kininases | Kininase I and Kininase II (ACE) | Enzymes that degrade and inactivate kinins |
Bradykinin Receptors: B1 and B2 Subtypes
The physiological effects of kinins are mediated by two distinct G protein-coupled receptors (GPCRs), the B1 and B2 receptors. medchemexpress.commultispaninc.com These receptors have different expression patterns and ligand selectivities, which dictates their specific roles in health and disease. bohrium.com
The B2 receptor (B2R) is constitutively expressed in a wide variety of tissues and is responsible for mediating the majority of the physiological effects of bradykinin under normal conditions. bohrium.comphysiology.org In contrast, the B1 receptor (B1R) is typically absent or expressed at very low levels in healthy tissues. mdpi.comahajournals.org Its expression is induced by tissue injury, inflammation, and certain cytokines, suggesting a primary role in pathological states. bohrium.comahajournals.org
The B1 and B2 receptors exhibit distinct preferences for different kinin peptides. mdpi.combiorxiv.org The B2 receptor is selectively activated by the intact kinins, bradykinin and kallidin. mdpi.combohrium.com On the other hand, the B1 receptor is preferentially activated by the des-Arg metabolites of kinins, such as des-Arg9-bradykinin and des-Arg10-kallidin, which are produced by the action of kininase I enzymes. mdpi.combiorxiv.org
The compound (D-Arg0,Hyp2,3,D-Phe7)-Bradykinin is a synthetic analog designed to interact with these receptors. Based on its structure, particularly the D-Phe7 modification, it is expected to act as a B2 receptor antagonist. Such antagonists are invaluable research tools for investigating the specific roles of the B2 receptor in various physiological and pathological processes.
| Receptor | Expression | Primary Ligands |
| B1 Receptor (B1R) | Inducible (inflammation, tissue injury) | des-Arg9-bradykinin, des-Arg10-kallidin |
| B2 Receptor (B2R) | Constitutive (widespread) | Bradykinin, Kallidin |
G Protein-Coupled Receptor (GPCR) Nature and Signaling Mechanisms of Kinin Receptors
Kinins exert their diverse effects by binding to two main types of G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R). dovepress.comacs.orgfrontiersin.orgnih.gov GPCRs are a large family of transmembrane receptors that share a common structure of seven membrane-spanning helices. mdpi.com
The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for mediating most of the physiological effects of bradykinin, such as vasodilation and acute pain. acs.orgfrontiersin.orgpatsnap.com Upon bradykinin binding, the B2R couples to several G protein families, including Gαq/11 and Gαi. nih.govnih.govresearchgate.net This activation triggers a cascade of intracellular signaling events:
Activation of Phospholipase C (PLC): Gαq/11 activation leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.netmcw.edu
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. nih.govresearchgate.net
Protein Kinase C (PKC) Activation: Both DAG and increased intracellular Ca2+ activate PKC, which then phosphorylates various downstream targets, leading to cellular responses. nih.gov
MAPK Pathway: B2R stimulation can also activate the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell growth and differentiation. nih.govresearchgate.net
Nitric Oxide (NO) and Prostaglandin (B15479496) Production: The rise in intracellular Ca2+ can also stimulate the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation and vasodilation. nih.govresearchgate.net
The B1 receptor , in contrast, is typically expressed at very low levels in healthy tissues. frontiersin.orgpatsnap.com Its expression is significantly upregulated in response to tissue injury, inflammation, and certain cytokines. frontiersin.orgmdpi.compatsnap.com The primary agonists for the B1R are des-Arg9-bradykinin and Lys-des-Arg9-kallidin, which are metabolites of bradykinin and kallidin, respectively. dovepress.comahajournals.orgmdpi.com B1R activation is predominantly linked to chronic inflammatory pain and other pathological conditions. patsnap.comresearchgate.net Similar to B2R, B1R signaling also involves coupling to G proteins and the activation of PLC, leading to increased intracellular calcium. mdpi.com
Rationale for the Development of Bradykinin Analogs and Receptor Modulators
The development of synthetic bradykinin analogs and receptor modulators has been a critical area of research, driven by the need to overcome the limitations of endogenous kinins and to create valuable tools for studying the KKS and potential therapeutic agents.
Addressing Limitations of Endogenous Kinins (e.g., metabolic instability, non-selectivity)
Endogenous kinins like bradykinin have significant therapeutic limitations. nih.gov One of the major drawbacks is their metabolic instability . Bradykinin has a very short half-life in circulation, on the order of seconds, as it is rapidly degraded by various peptidases, most notably angiotensin-converting enzyme (ACE), also known as kininase II. ahajournals.orgresearchgate.netahajournals.org This rapid breakdown makes it challenging to use native bradykinin as a therapeutic agent.
Another limitation is the non-selectivity of endogenous kinins. mdpi.com Bradykinin can bind to both B1 and B2 receptors, although it has a higher affinity for the B2 receptor. mdpi.com This lack of specificity can lead to a wide range of physiological effects, some of which may be undesirable in a therapeutic context. The development of receptor-selective analogs allows for the targeted modulation of either B1R or B2R, providing a more precise approach to studying their individual roles and to developing targeted therapies.
Historical Context of Bradykinin Antagonist Discovery
The discovery of bradykinin in 1948 by Rocha e Silva and colleagues laid the foundation for understanding its role in physiological and pathological processes. encyclopedia.pubwikipedia.org The realization of bradykinin's involvement in inflammation and pain spurred the search for compounds that could block its effects. nih.gov A significant breakthrough came in 1984 when Vavrek and Stewart reported the first practical bradykinin antagonists. nih.gov Their key discovery was that replacing the proline residue at position 7 of the bradykinin peptide sequence with a D-aromatic amino acid could convert the agonist into a competitive antagonist. nih.gov This foundational work opened the door for the development of a wide array of peptide-based bradykinin antagonists with improved potency and metabolic stability.
Introduction of this compound as a Key Research Tool and Lead Compound
This compound, also known as NPC 567, is a synthetic peptide that emerged from the efforts to develop potent and stable bradykinin antagonists. nih.govauajournals.org It is a modified version of bradykinin with several key amino acid substitutions designed to enhance its antagonistic properties and resistance to degradation. This analog has been instrumental as a research tool for elucidating the physiological and pathophysiological roles of the bradykinin B2 receptor.
Its utility as a research tool is demonstrated in studies investigating the effects of bradykinin in various biological systems. For example, it has been used to probe the involvement of bradykinin-like substances in smooth muscle contraction. auajournals.org By using this compound to block the B2 receptor, researchers can determine whether a specific physiological response is mediated by this pathway. auajournals.org It has also been employed in studies of growth cone collapse in neuronal cells, helping to dissect the signaling pathways initiated by bradykinin. jneurosci.org
Furthermore, this compound and similar first-generation antagonists have served as lead compounds for the development of more advanced and potent B2 receptor antagonists. The structural modifications in these early analogs provided valuable insights into the structure-activity relationships of bradykinin receptor ligands, paving the way for the design of second-generation antagonists with improved pharmacological profiles, including enhanced metabolic stability and oral bioavailability. researchgate.netupc.edu
Detailed Research Findings
The development of bradykinin antagonists has been an iterative process of refining the peptide structure to improve affinity, selectivity, and metabolic stability. The table below summarizes key modifications and their impact on antagonist properties.
| Modification | Example Compound | Effect on Pharmacological Properties | Reference |
| Replacement of Proline at position 7 with a D-aromatic amino acid | (D-Phe7)-bradykinin | Conversion from agonist to antagonist | nih.gov |
| Addition of D-Arg at the N-terminus and substitution with Hyp at positions 2 and 3 | This compound | Increased potency and resistance to aminopeptidases | nih.govauajournals.org |
| Introduction of non-natural amino acids | Icatibant (D-Arg-[Hyp3, Thi5, D-Tic7,Oic8]-BK) | High affinity, selectivity for B2R, and increased resistance to enzymatic degradation | upc.edu |
| Cyclization of the C-terminus | MEN11270 (D-Arg0-Arg1-Pro2-Hyp3-Gly4-Thi5-cyclo[Dab6-D-Tic7-Oic8-Arg9]) | Forces a β-turn conformation, enhancing antagonistic activity | upc.edu |
Propiedades
Número CAS |
111929-26-1 |
|---|---|
Fórmula molecular |
C60H87N19O14 |
Peso molecular |
1298.475 |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S,4R)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C60H87N19O14/c61-39(19-10-22-68-58(62)63)49(84)73-40(20-11-23-69-59(64)65)55(90)79-32-38(82)29-47(79)56(91)78-31-37(81)28-46(78)54(89)71-30-48(83)72-42(25-34-13-4-1-5-14-34)50(85)77-45(33-80)53(88)76-44(27-36-17-8-3-9-18-36)52(87)75-43(26-35-15-6-2-7-16-35)51(86)74-41(57(92)93)21-12-24-70-60(66)67/h1-9,13-18,37-47,80-82H,10-12,19-33,61H2,(H,71,89)(H,72,83)(H,73,84)(H,74,86)(H,75,87)(H,76,88)(H,77,85)(H,92,93)(H4,62,63,68)(H4,64,65,69)(H4,66,67,70)/t37-,38-,39-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1 |
Clave InChI |
QMTCRHSWBLUBBD-UQAVZLJVSA-N |
SMILES |
C1C(CN(C1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C5CC(CN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)O |
Origen del producto |
United States |
Structural Modulations and Synthesis Strategies of D Arg0,hyp2,3,d Phe7 Bradykinin
Design Principles of (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ for B2 Receptor Antagonism
The transformation of the endogenous agonist bradykinin (B550075) into a potent B2 receptor antagonist involves key substitutions at specific positions within the peptide sequence. These modifications are designed to alter the peptide's conformation, enhance its binding affinity to the receptor, and prevent the conformational changes required for receptor activation.
Significance of D-Arginine at Position 0
The addition of a D-Arginine (D-Arg) residue at the N-terminus (position 0) is a critical modification for enhancing the antagonistic potency of bradykinin analogs. uni.lu This N-terminal extension with a D-amino acid serves a dual purpose. Firstly, it provides resistance to degradation by aminopeptidases, thereby increasing the peptide's biological half-life. nih.gov Secondly, the D-Arg residue can contribute to a more favorable interaction with the B2 receptor, potentially through additional binding contacts that stabilize the antagonist-receptor complex and reduce any residual agonist activity. uni.lunih.gov Studies on related analogs have shown that the addition of a D-Arg residue at the N-terminus can significantly reduce the histamine-releasing activity sometimes associated with bradykinin analogs. uni.lu
Role of Hydroxyproline (B1673980) (Hyp) at Positions 2 and 3
The substitution of the proline residues at positions 2 and 3 with trans-4-hydroxyproline (Hyp) is another key feature in the design of potent bradykinin B2 receptor antagonists. mdpi.com While naturally occurring human kinins can contain hydroxyproline at position 3, its incorporation in synthetic antagonists is a deliberate strategy to enhance potency. ahajournals.org The introduction of Hyp at these positions can influence the peptide's conformation, favoring a structure that is more amenable to binding the B2 receptor in an antagonistic manner. mdpi.com The hydroxyl group of Hyp may participate in hydrogen bonding interactions within the peptide or with the receptor, further stabilizing the bound conformation. ahajournals.org The combination of D-Arg at position 0 and Hyp at position 3 has been shown to act synergistically in reducing certain biological activities, underscoring the importance of multiple modifications. uni.lu
Impact of D-Phenylalanine at Position 7 on Antagonistic Activity
The cornerstone of converting bradykinin from an agonist to an antagonist lies in the substitution of the native L-Proline at position 7 with a D-aromatic amino acid, most notably D-Phenylalanine (D-Phe). nih.govresearchgate.net This single modification is considered the key structural change that imparts B2 receptor antagonistic properties. nih.gov The presence of the D-Phe residue alters the stereochemistry of the peptide backbone, which in turn reorients the C-terminal portion of the peptide. This altered conformation is believed to be crucial for preventing the receptor from adopting its active state. nih.gov While analogs with only a D-Phe7 substitution exhibit moderate antagonistic activity, this modification forms the foundation upon which other potency-enhancing substitutions are built. researchgate.net The resulting antagonists, such as those containing D-Phe at position 7, have been shown to be competitive inhibitors of the B2 receptor. nih.gov
| Modification | Position | Rationale for Antagonistic Activity | Key Findings |
| D-Arginine | 0 | Increased resistance to aminopeptidases, enhanced receptor binding, reduced residual agonism. uni.lunih.govnih.gov | Decreases uterine agonist activity in some analogs. nih.gov |
| Hydroxyproline | 2 and 3 | Favorable conformational influence, potential for additional hydrogen bonding. mdpi.comahajournals.org | Synergistic effect with D-Arg0 in lowering certain biological activities. uni.lu |
| D-Phenylalanine | 7 | Induces a critical conformational change that prevents receptor activation. nih.govresearchgate.netnih.gov | Converts bradykinin into a specific, competitive B2 receptor antagonist. nih.gov |
Solid-Phase Peptide Synthesis Methodologies for this compound
The synthesis of this compound and its analogs is predominantly achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. The use of SPPS allows for the efficient removal of excess reagents and byproducts by simple filtration and washing steps.
For the synthesis of bradykinin analogs, both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies have been employed. The choice of strategy dictates the type of protecting groups used for the amino acid side chains and the conditions for their removal. Following the assembly of the full peptide sequence, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using strong acids like hydrofluoric acid (HF) or trifluoroacetic acid (TFA). The crude peptide is then subjected to purification.
Advanced Analytical Techniques for Structural Confirmation and Purity Assessment in Research Contexts
Ensuring the identity and purity of synthetic peptides like this compound is paramount for accurate biological and pharmacological studies. A combination of analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity assessment of synthetic peptides. psu.edu Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, where the separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase. psu.edu
For the analysis of bradykinin analogs, a gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. psu.edu This allows for the separation of the desired peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. The purity of the final peptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area detected at a specific wavelength (commonly 214 or 220 nm, where the peptide bond absorbs). A certificate of analysis for commercially available this compound often includes HPLC data to confirm its high purity, which is typically greater than 95%. abbexa.comrealgenelabs.com Mass spectrometry is often coupled with HPLC (LC-MS) to confirm the molecular weight of the purified peptide, providing definitive structural confirmation. abbexa.com
| Analytical Technique | Purpose | Typical Method |
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Reversed-phase (RP-HPLC) with a C18 column and a gradient of acetonitrile (B52724) in water containing an ion-pairing agent like TFA. psu.edu |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Often coupled with HPLC (LC-MS) to provide mass data for the eluting peptide peak. |
Compound Names Table
| Abbreviation | Full Name |
| BK | Bradykinin |
| This compound | (D-Arginine0,Hydroxyproline2,3,D-Phenylalanine7)-Bradykinin |
| D-Arg | D-Arginine |
| Hyp | trans-4-Hydroxyproline |
| D-Phe | D-Phenylalanine |
| Boc | tert-butyloxycarbonyl |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| HF | Hydrofluoric acid |
| TFA | Trifluoroacetic acid |
| HPLC | High-Performance Liquid Chromatography |
| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |
| LC-MS | Liquid Chromatography-Mass Spectrometry |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an indispensable analytical technique in the synthesis and characterization of structurally modified peptides like this compound. Its primary role is to confirm the molecular identity and assess the purity of the synthesized peptide by providing a highly accurate measurement of its molecular weight.
In the synthesis of complex peptides, even minor deviations from the intended sequence or the presence of protecting groups that were not successfully removed can lead to significant differences in the final product. Mass spectrometry offers a rapid and sensitive method to verify that the synthesized peptide possesses the correct molecular mass corresponding to its unique amino acid sequence and modifications. nih.govnih.gov
Commonly employed mass spectrometry techniques for peptide analysis include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govcreative-proteomics.com ESI-MS is particularly well-suited for analyzing peptides and proteins, as it can generate multiply charged ions from analytes in solution, making it possible to determine the molecular weight of large molecules with high precision. europeanpharmaceuticalreview.comcreative-proteomics.com MALDI-Time-of-Flight (TOF) mass spectrometry is another powerful tool that provides rapid and accurate mass determination, often used for quality control of synthetic peptides. creative-proteomics.comeuropeanpharmaceuticalreview.com
For this compound, mass spectral analysis would be expected to confirm the successful incorporation of the D-arginine at the N-terminus, the two hydroxyproline residues, and the D-phenylalanine at position 7. The experimentally determined molecular weight should align with the calculated theoretical molecular weight based on its specific amino acid composition and modifications. Any significant deviation would indicate incomplete synthesis, the presence of impurities, or unintended side reactions.
While detailed experimental spectra for this specific analog are not widely published in public literature, commercial suppliers of this compound confirm its identity and purity through mass spectrometry, typically provided in a Certificate of Analysis. abbexa.com The expected molecular data, crucial for the verification of the compound's synthesis, is summarized in the table below.
| Parameter | Value |
| Molecular Formula | C60H87N19O14 |
| Molecular Weight | 1298.48 Da |
| Primary MS Application | Confirmation of Molecular Identity and Purity Assessment |
| Common Ionization Techniques | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Data sourced from commercial and database entries for this compound. abbexa.comrealgenelabs.compeptide.com |
Preclinical Research Applications and Mechanistic Studies of D Arg0,hyp2,3,d Phe7 Bradykinin
In Vitro Cellular and Tissue Models
In vitro models have been instrumental in characterizing the pharmacological profile of (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ, particularly its interaction with bradykinin (B550075) receptors and the subsequent cellular responses.
Classical bioassays using isolated organ preparations have been fundamental in the initial characterization of bradykinin antagonists like this compound nih.gov. These assays are crucial for determining the potency and efficacy of kinin receptor ligands. While specific studies detailing the effects of this compound on commonly used preparations like the rat uterus or guinea pig ileum are not extensively detailed in recent literature, the compound has been evaluated in other isolated tissue models. For instance, in studies of the human nasal airway, 100 micrograms of this compound did not affect the increase in nasal airway resistance or albumin content induced by bradykinin, even when the dose was increased tenfold nih.gov. This suggests limitations in its antagonistic activity in this specific tissue.
This compound and its analogs have been used to probe the mechanisms underlying bradykinin-induced physiological responses. Bradykinin is known to cause smooth muscle contraction, a response mediated by B2 receptors researchgate.net. Antagonists are used to block this effect, thereby confirming the receptor subtype involved.
A key signaling event following B2 receptor activation is the mobilization of intracellular calcium ([Ca2+]i). In cultured endothelial cells, bradykinin elicits a rapid, transient increase in cytosolic free Ca2+, which is almost completely inhibited by a B2-receptor antagonist related to this compound nih.gov. This response is dependent on both the release of Ca2+ from intracellular stores and the influx of extracellular Ca2+ nih.gov. Studies in rat VSMCs have shown that bradykinin stimulates a concentration-dependent accumulation of inositol (B14025) phosphates and a transient peak of [Ca2+]i, which are significantly antagonized by B2 receptor-selective antagonists nih.gov. This indicates that Ca2+ mobilization, secondary to inositol phosphate (B84403) accumulation, is a primary transducing mechanism for bradykinin-stimulated responses in vascular smooth muscle nih.gov.
| Compound/Analog | Preparation | Parameter | Value | Reference |
|---|---|---|---|---|
| [D-Arg0, Hyp3, Thi(5,8), D-Phe7]-bradykinin | Rat Cultured Vascular Smooth Muscle Cells | pK(B) | 7.2-7.9 | nih.gov |
| [D-Arg0,Hyp3, Thi5.8,D-Phe7]-bradykinin | Rat Isolated Perfused Heart | pA2 | 6.8 | nih.gov |
In Vivo Animal Models for Mechanistic Elucidation (Excluding Clinical Efficacy)
In vivo animal models are essential for understanding the integrated physiological role of the kallikrein-kinin system and the potential impact of its modulation. This compound has been studied in various models to elucidate the mechanisms of inflammation, shock, and pain.
The kallikrein-kinin system is activated during endotoxic shock, implicating bradykinin as a key pathological mediator nih.gov. The role of bradykinin in this condition has been investigated using the antagonist this compound (NPC 567) in a rat model of lipopolysaccharide (LPS)-induced endotoxic shock nih.gov. In this model, LPS administration led to a significant increase in circulating bradykinin levels. The use of NPC 567 provided evidence for bradykinin's significant role in the pathology of endotoxic shock by mitigating some of its key effects nih.gov. The antagonist partially reversed the 38% drop in mean arterial pressure observed one hour after LPS injection and significantly reduced mortality from 100% to 50% at 24 hours nih.gov. Furthermore, it reduced the LPS-induced rise in the prostaglandin (B15479496) 6-keto-PGF1α by 42%, without affecting thromboxane (B8750289) B2 levels nih.gov.
| Parameter | LPS Only | LPS + this compound | Reference |
|---|---|---|---|
| Mortality at 24 hr | 100% | 50% | nih.gov |
| Mean Arterial Pressure | 38% drop | Partially reversed | nih.gov |
| 6-keto-PGF1α Rise | Significant increase | Reduced by 42% | nih.gov |
Bradykinin is a well-known inflammatory mediator that contributes to pain and hyperalgesia researchgate.net. Antagonists of its receptors are valuable tools for studying the mechanisms of pain and for the development of novel analgesics chemimpex.com. While this compound is considered a first-generation antagonist with certain limitations, such as partial agonism, its use has contributed to the understanding of kinin-mediated nociception nih.gov. Research in this area aims to dissect the signaling pathways involved in pain perception chemimpex.com. Although specific studies on the effect of this compound in the flexor reflex model were not identified, its utility in broader pain mechanism research is acknowledged chemimpex.com. The development of more advanced bradykinin receptor antagonists has been informed by the characteristics of these initial compounds, leading to more potent and selective molecules for investigating conditions like neuropathic pain nih.govnih.gov.
Cardiovascular Models (e.g., Blood Pressure Modulation, Vasodilation)
This compound, also known as NPC 567, has been instrumental in elucidating the role of the bradykinin B2 receptor in cardiovascular regulation. In preclinical models of endotoxic shock in rats, the administration of lipopolysaccharide (LPS) leads to a significant drop in mean arterial pressure. Treatment with this compound has been shown to partially reverse this hypotensive effect, demonstrating the critical involvement of bradykinin in the severe vasodilation characteristic of septic shock. nih.gov Specifically, in conscious, chronically catheterized rats, an LPS-induced 38% drop in mean arterial pressure at one hour was partially counteracted by the infusion of this B2 receptor antagonist. nih.gov This highlights the compound's utility in models of systemic inflammation and cardiovascular collapse. While direct quantitative data on its effect on isolated blood vessel relaxation is varied in the literature, its ability to counteract systemic hypotension in vivo strongly supports its role as a modulator of vasodilation.
Table 1: Effect of this compound on Blood Pressure in a Rat Model of Endotoxic Shock
| Experimental Model | Treatment | Key Finding | Reference |
|---|---|---|---|
| LPS-induced endotoxic shock in conscious rats | This compound (NPC 567) infusion | Partially reversed a 38% drop in mean arterial pressure | nih.gov |
Respiratory Tract Models (e.g., Bronchoconstriction, Airway Hyperresponsiveness)
The role of bradykinin in airway mechanics has been extensively investigated using this compound as a selective B2 receptor antagonist. In a porcine model of allergen-induced airway responses, this compound has demonstrated significant inhibitory effects on bronchoconstriction. When administered as an aerosol to pigs sensitized to Ascaris suum, it markedly attenuated the increase in airway resistance following an allergen challenge. In control pigs, allergen challenge caused a significant increase in airways resistance from a baseline of 4.1 ± 0.5 cm H2O/l/s to a maximum of 16.2 ± 3.0 cm H2O/l/s. In contrast, in pigs treated with this compound, the resistance only increased from 2.9 ± 0.3 cm H2O/l/s to 6.5 ± 0.9 cm H2O/l/s. These findings suggest a crucial role for B2 receptor activation in the acute bronchoconstrictor response to allergens.
Table 2: Effect of this compound on Allergen-Induced Bronchoconstriction in a Porcine Model
| Treatment Group | Baseline Airway Resistance (cm H2O/l/s) | Peak Airway Resistance after Allergen Challenge (cm H2O/l/s) |
|---|---|---|
| Control | 4.1 ± 0.5 | 16.2 ± 3.0 |
| This compound | 2.9 ± 0.3 | 6.5 ± 0.9 |
Studies on Vascular Permeability and Edema Formation
This compound has been effectively used to probe the contribution of bradykinin to inflammatory edema. In the widely used carrageenan-induced rat paw edema model, this B2 receptor antagonist has been shown to significantly reduce the inflammatory swelling. nih.govnih.gov Studies have demonstrated that this compound can inhibit the development of edema in response to carrageenan by a maximum of 65%. nih.gov This potent anti-edema effect underscores the pivotal role of bradykinin, acting through B2 receptors, as a major mediator of increased vascular permeability during acute inflammation. nih.gov The compound's ability to block this key inflammatory event highlights its importance as a research tool in studies of vascular permeability.
Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rats by this compound
| Experimental Model | Treatment | Maximum Inhibition of Edema | Reference |
|---|---|---|---|
| Carrageenan-induced paw edema in rats | This compound (NPC 567) | 65% | nih.gov |
Use as a Pharmacological Probe to Characterize Kinin Receptor Subtypes and Endogenous Kinin Roles
Distinguishing B1 and B2 Receptor-Mediated Effects
The selectivity of this compound for the B2 receptor over the B1 receptor makes it an invaluable tool for dissecting the distinct roles of these two kinin receptor subtypes. In competitive binding studies using sheep nasal turbinate membranes, this compound displayed a high affinity for the B2 receptor, while B1 receptor-selective agents showed significantly lower affinity. annualreviews.org Specifically, B2 receptor agonists like bradykinin and this compound itself (in this context, acting as a competitive ligand) exhibited nanomolar affinity, whereas B1 receptor agonists competed in the micromolar range. annualreviews.org Furthermore, functional studies in isolated human umbilical vein have shown that this compound acts as a competitive antagonist at the B2 receptor, effectively blocking bradykinin-induced contractions, while B1 receptor antagonists are inactive in this B2-mediated response. science.gov This clear separation of activity allows researchers to confidently attribute physiological or pathological responses to either the B1 or B2 receptor pathway.
Table 4: Receptor Binding Affinity of Kinin Receptor Ligands in Sheep Nasal Turbinate Membranes
| Compound | Receptor Subtype Target | Affinity Range | Reference |
|---|---|---|---|
| Bradykinin | B2 | Nanomolar (nM) | annualreviews.org |
| This compound (NPC 567) | B2 | Nanomolar (nM) | annualreviews.org |
| des-Arg9-Bradykinin | B1 | Micromolar (µM) | annualreviews.org |
Investigating Crosstalk with Other Physiological Systems (e.g., Prostaglandin System)
This compound has been instrumental in exploring the intricate interactions between the kinin system and other inflammatory pathways, such as the prostaglandin system. In a rat model of endotoxic shock, the administration of this B2 receptor antagonist not only affected the hemodynamic response but also significantly modulated the production of specific prostaglandins. nih.gov Following LPS administration, there is a substantial increase in the circulating levels of both thromboxane B2 (TXB2) and 6-keto-prostaglandin-F1α (6kPGF1α), the stable metabolite of prostacyclin. Treatment with this compound was found to reduce the rise in 6kPGF1α by 42%, while having no effect on the levels of TXB2. nih.gov This demonstrates a specific link between B2 receptor activation and the synthesis of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. By selectively blocking this pathway, researchers can investigate the downstream consequences of this specific signaling cascade.
Table 5: Effect of this compound on Prostaglandin Production in a Rat Model of Endotoxic Shock
| Prostaglandin Metabolite | Effect of this compound Treatment | Reference |
|---|---|---|
| 6-keto-prostaglandin-F1α (6kPGF1α) | 42% reduction in LPS-induced increase | nih.gov |
| Thromboxane B2 (TXB2) | No significant effect on LPS-induced increase | nih.gov |
Advanced Methodological Approaches in Studying D Arg0,hyp2,3,d Phe7 Bradykinin
Computational Chemistry and Molecular Modeling
Computational methods have become indispensable for understanding the structural and dynamic aspects of the interaction between bradykinin (B550075) receptor antagonists and their G-protein coupled receptors (GPCRs). upc.edu Given the challenges in crystallizing membrane-bound proteins like the bradykinin receptors, computational modeling provides critical insights into their three-dimensional structure and the binding modes of ligands like (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ. bohrium.comresearchgate.net
In the absence of experimentally determined crystal structures for bradykinin receptors, homology modeling has been a key technique to generate reliable three-dimensional models. bohrium.com This method constructs a model of the target protein based on the known structure of a homologous protein, the "template". For the bradykinin B2 receptor, various templates have been utilized, including bacteriorhodopsin and the chemokine CXCR4 receptor (PDB entry code 3ODU). upc.edunih.gov The process involves aligning the amino acid sequence of the bradykinin receptor with the template, followed by building the 3D model, and refining it to achieve a stable and energetically favorable conformation. koreascience.kr These models are essential for subsequent docking and simulation studies.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method has been used to study the binding of bradykinin antagonists, including the class to which this compound belongs, to the homology models of the B2 receptor. upc.edu In these studies, the antagonist molecule is placed into the binding site of the receptor model, and various conformations and orientations are sampled to find the most stable complex. The analysis of these docked complexes helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor. upc.edunih.gov For instance, studies have highlighted the importance of interactions with aspartic acid residues at the top of transmembrane segments 6 and 7 of the human B2 receptor for the binding of peptide antagonists. researchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and stability of the interaction over time. nih.govtandfonline.com Following homology modeling and docking, the receptor-ligand complex is often embedded in a simulated lipid bilayer with water molecules to mimic the cell membrane environment. upc.edumdpi.com MD simulations, which can run for hundreds of nanoseconds, are then performed to refine the model and analyze the dynamic behavior of the complex. upc.edu These simulations have been instrumental in understanding how antagonists like this compound stabilize specific conformations of the receptor, leading to the blockade of its function. tandfonline.comnih.gov The results from MD simulations can validate the initial docking poses and provide deeper insights into the forces driving the binding process. nih.govresearchgate.net
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect, in this case, antagonism of the bradykinin receptors. nih.gov By comparing the structures and activities of a diverse set of bradykinin receptor antagonists, including early peptide-based antagonists, researchers have developed pharmacophore models for both B1 and B2 receptor antagonists. bohrium.comupc.edu These models typically consist of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, along with their geometric constraints. core.ac.uk A five-point pharmacophore has been proposed for B2 antagonists, which helps to explain the structure-activity relationships observed among different compounds. nih.govcore.ac.uk Such models are valuable tools for the virtual screening of chemical databases to identify new, structurally diverse antagonist candidates and for guiding the design of novel, more potent molecules. nih.govcore.ac.uk
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a fundamental technique for characterizing receptor-ligand interactions and determining the affinity of a compound for its receptor. nih.gov These assays use a radiolabeled ligand (e.g., [3H]-bradykinin) that binds specifically to the target receptor. The affinity of an unlabeled compound, such as this compound, is determined by its ability to compete with and displace the radioligand from the receptor.
In studies using membranes from healthy and carcinomatous human lung tissue, the binding of [3H]-bradykinin was characterized, revealing the presence of B2-type receptors. nih.gov In these preparations, this compound was shown to displace [3H]-bradykinin, although it was less potent than the endogenous ligand bradykinin and the more advanced antagonist Hoe 140. nih.gov The relative order of potency for displacement was determined to be: Hoe 140 > bradykinin > kallidin (B13266) > D-Arg0[Hyp3,D-Phe7]bradykinin >>> des-Arg9-bradykinin. nih.gov This demonstrates the utility of radioligand binding assays in quantifying the binding affinity of antagonists and in classifying receptor subtypes. The affinity is typically expressed as an inhibition constant (Ki) or dissociation constant (Kd). nih.gov
| Compound | Relative Potency in Displacing [3H]-Bradykinin nih.gov |
| Hoe 140 | ++++ |
| Bradykinin | +++ |
| Kallidin | ++ |
| This compound | + |
| des-Arg9-bradykinin | - |
Cell-Based Functional Assays for Signaling Pathway Analysis
Cell-based functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist, antagonist, or partial agonist. These assays measure the cellular response following receptor activation or blockade. creative-biolabs.com For bradykinin B2 receptors, which are G-protein coupled receptors, activation typically leads to the activation of phospholipase C, resulting in the production of inositol (B14025) phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca2+]i). creative-biolabs.comacs.org
Several functional assays have been employed to characterize the antagonist properties of this compound:
Smooth Muscle Contraction: In an in-vivo rat bladder preparation, bradykinin induces smooth muscle contraction. The potency of this compound as an antagonist was demonstrated by its ability to dramatically reduce the bladder contractions induced by both bradykinin and a bradykinin-like substance released by PSA proteolysis. auajournals.org
Growth Cone Collapse: In differentiated rat pheochromocytoma (PC12) cells, bradykinin induces the collapse of neuronal growth cones. This compound was shown to antagonize this effect, confirming its action on B2 receptors in a neuronal context. jneurosci.org
Nasal Provocation: The effects of intranasal administration of this compound (also known as NPC 567) were tested on the response to bradykinin provocation in human subjects. In these studies, the antagonist did not significantly affect the bradykinin-induced increase in vascular permeability, as measured by albumin and TAME-esterase activity in nasal lavage fluid. nih.gov
| Assay System | Measured Effect of this compound | Reference |
| Rat Bladder Smooth Muscle | Antagonized bradykinin-induced contractions | auajournals.org |
| Rat Pheochromocytoma (PC12) Cells | Antagonized bradykinin-induced growth cone collapse | jneurosci.org |
| Human Nasal Provocation | Did not significantly affect bradykinin-induced vascular permeability | nih.gov |
Techniques for Analyzing In Vivo Bioactivity and Metabolic Fate in Research Animals
The in vivo assessment of this compound involves a combination of techniques to quantify the peptide and its metabolites in biological matrices and to measure its physiological effects. These approaches provide a comprehensive picture of the compound's behavior within a living system.
Microdialysis and Bioanalytical Techniques for Peptide Quantification
Microdialysis is a minimally invasive sampling technique that allows for the continuous measurement of unbound analytes in the interstitial fluid of tissues. This method, coupled with highly sensitive bioanalytical techniques, is instrumental in determining the pharmacokinetic and metabolic profile of peptide drugs like this compound.
Following microdialysis sampling, various analytical methods are employed for the precise quantification of the peptide and its potential metabolites. High-performance liquid chromatography (HPLC) is a fundamental tool for separating the parent compound from other substances in the collected dialysate. Often, HPLC is coupled with mass spectrometry (MS) to provide definitive identification and quantification based on the mass-to-charge ratio of the molecules. For instance, a study on the bradykinin B2 receptor antagonist HOE 140, which shares structural similarities, utilized HPLC and MS for its analysis. nih.gov Radioimmunoassays (RIAs) have also been used to measure levels of bradykinin and its analogs, offering high sensitivity. nih.gov
The metabolic fate of bradykinin-related peptides is a critical area of investigation. These peptides are susceptible to degradation by various peptidases in the body. nih.govresearchgate.net Bioanalytical techniques are therefore essential to identify and quantify the metabolites formed, providing insights into the compound's stability and duration of action. For example, studies on related bradykinin antagonists have focused on their enzymatic degradation to understand their pharmacological activity. nih.gov
Physiological Measurements in Animal Models
The bioactivity of this compound is primarily assessed by measuring its effects on physiological parameters known to be modulated by the bradykinin system. Animal models, particularly rats, are commonly used for these investigations. bibliotekanauki.plnih.gov
A key physiological measurement is the monitoring of cardiovascular responses, such as blood pressure and heart rate. Bradykinin is a potent vasodilator, and its antagonists are expected to counteract this effect. In anesthetized rats, the vasodepressor response to bradykinin administration is a standard model to evaluate the potency of bradykinin receptor antagonists. bibliotekanauki.pl The antagonist is administered, and its ability to inhibit the hypotensive effects of a subsequent bradykinin challenge is quantified. For example, studies have shown that bradykinin B2 receptor antagonists can inhibit the hypotensive effects of bradykinin in rats. nih.gov
Another important area of investigation is the role of bradykinin in inflammation and pain. nih.govwikipedia.org Animal models of inflammation, such as those induced by complete Freund's adjuvant (CFA), are used to assess the anti-inflammatory and anti-hyperalgesic effects of bradykinin antagonists. nih.gov In these models, the antagonist's ability to reduce inflammation-induced mechanical hyperalgesia is measured. nih.gov Furthermore, electrophysiological recordings from peripheral afferents and spinal neurons can be performed to understand the compound's mechanism of action at the neuronal level. nih.gov
In vitro tissue preparations from animals, such as the isolated rat uterus or guinea-pig ileum, are also used to characterize the pharmacological properties of bradykinin analogs. bibliotekanauki.plersnet.org These assays measure the compound's ability to either mimic (agonist activity) or block (antagonist activity) the contractile responses induced by bradykinin. bibliotekanauki.plersnet.org
Table 1: Research Findings on a Related Bradykinin Antagonist in Animal Models
| Parameter | Animal Model | Key Finding | Reference |
| Blood Pressure | Rat | Antagonized the vasodepressor response to bradykinin. | bibliotekanauki.pl |
| Inflammation | Rat | Reduced inflammation-induced mechanical hyperalgesia. | nih.gov |
| Pain | Rat | Reduced mechanosensitivity of peripheral afferents and spinal neurons. | nih.gov |
| Uterine Contraction | Rat | Exhibited antagonistic properties in the rat uterus test. | bibliotekanauki.pl |
Comparative Analysis with Other Bradykinin Receptor Antagonists and Analogs
Comparison with Other Peptidic B2 Antagonists (e.g., Icatibant (Hoe 140), NPC 17731)
The development of peptidic B2 receptor antagonists has evolved through several generations, with the aim of improving potency, selectivity, and metabolic stability. mdpi.com (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ, along with Icatibant (also known as Hoe 140) and NPC 17731, represents significant advancements in this class of compounds. mdpi.combibliotekanauki.pl
The affinity of these antagonists for the B2 receptor is a critical determinant of their potency. Icatibant (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]bradykinin) is a highly potent B2 receptor antagonist, with studies showing a high affinity in various tissues. nih.gov For instance, in receptor binding studies using guinea-pig ileum preparations, Icatibant exhibited an IC50 of 1.07 x 10-9 mol/l and a Ki value of 7.98 x 10-10 mol/l. nih.gov Similarly, NPC 17731 has demonstrated high affinity for the B2 receptor, acting as a competitive antagonist. nih.gov Functional studies in guinea pig ileum showed that NPC 17731 antagonized bradykinin-induced responses with IC50 values in the nanomolar range (23-37 nM). nih.govmedchemexpress.com
While specific binding affinity data for this compound is less commonly cited in direct comparison with Icatibant and NPC 17731, its structural modifications suggest a design aimed at high affinity. All three compounds are highly selective for the B2 receptor over the B1 receptor. For example, Icatibant did not show any inhibitory effects on Des-Arg9-BK induced contractions in the rabbit aorta, a B1 receptor-mediated response. nih.gov The selectivity for B2 receptors is a common feature of this class of antagonists, ensuring targeted action against the primary effects of bradykinin (B550075). nih.gov
Table 1: Comparative Receptor Affinity of Peptidic B2 Antagonists
| Compound | Receptor | Affinity (IC50/Ki) | Tissue/Assay |
|---|---|---|---|
| Icatibant (Hoe 140) | B2 | IC50: 1.07 nM; Ki: 0.80 nM nih.gov | Guinea-pig ileum binding nih.gov |
| B2 | IC50: 1.1 x 10-8 M nih.gov | Guinea-pig ileum contraction nih.gov | |
| NPC 17731 | B2 | IC50: 23-37 nM nih.govmedchemexpress.com | Guinea pig ileum functional assay nih.govmedchemexpress.com |
| B2 | pKb: 8.62 - 8.89 nih.gov | Guinea pig ileum functional assay nih.gov | |
| This compound | B1, B2 | 2 µM jneurosci.org | PC12 cell growth cone collapse jneurosci.org |
This table presents a summary of reported receptor affinity values. Direct comparison should be made with caution due to variations in experimental conditions.
A significant challenge with early peptide-based drugs was their rapid degradation by peptidases. The structural modifications in second-generation antagonists like Icatibant and NPC 17731 were specifically designed to enhance metabolic stability. mdpi.com The inclusion of non-natural amino acids, such as D-amino acids and other modified residues, protects the peptide backbone from enzymatic cleavage. mdpi.combibliotekanauki.pl
Icatibant, for instance, incorporates five non-proteogenic amino acid analogues, making it resistant to degradation by metalloproteases involved in kinin catabolism. researchgate.net This enhanced stability contributes to its longer duration of action. nih.govpharvaris.com Similarly, the D-Arg0 at the N-terminus and other modifications in NPC 17731 and this compound serve to protect against aminopeptidases and other degrading enzymes. This increased resistance to metabolism is a key advantage of these synthetic analogues over earlier antagonists.
The structure-activity relationships of these antagonists are defined by their specific amino acid sequences. The transition from agonist to antagonist activity was first achieved by replacing the Proline at position 7 with a D-aromatic amino acid, such as D-Phenylalanine. mdpi.comupc.edu
This compound : The key modifications include the D-Arginine at the N-terminus (position 0), Hydroxyproline (B1673980) at positions 2 and 3, and a D-Phenylalanine at position 7. The D-Arg0 enhances receptor affinity and provides resistance to aminopeptidases. nih.gov The D-Phe7 is crucial for the antagonistic activity. mdpi.com
Icatibant (Hoe 140) : Its structure is D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg. The incorporation of D-Tic (tetrahydroisoquinoline) and Oic (octahydroindole carboxylic acid) at the C-terminus creates a constrained conformation, believed to be a β-turn, which is critical for high-affinity binding to the B2 receptor. mdpi.comupc.edu
NPC 17731 : This antagonist also features a D-Arg0 and Hyp at position 3. Its C-terminal region contains D-HypE(trans-propyl) at position 7 and Oic at position 8, which, like in Icatibant, induces a specific spatial orientation essential for antagonism. mdpi.combibliotekanauki.pl
These structural variations, particularly at the C-terminus, fine-tune the interaction with the B2 receptor, leading to potent and specific antagonism. bibliotekanauki.plupc.edu
Comparison with Non-Peptidic B2 Receptor Antagonists
While peptidic antagonists have proven valuable, their limitations, such as lack of oral bioavailability, spurred the development of non-peptidic B2 receptor antagonists. jst.go.jpnih.gov These small molecule compounds offer the potential for oral administration and improved pharmacokinetic properties. mdpi.combenthamdirect.com
Examples of non-peptidic B2 antagonists include compounds like FR173657 and Anatibant. nih.govmedchemexpress.com In comparative studies, peptidic antagonists like Icatibant have been shown to be more potent and have a longer duration of action than some non-peptidic antagonists like FR173657 in certain in vivo models. nih.gov However, non-peptidic antagonists have the significant advantage of being orally active, which is a major limitation for peptidic compounds like this compound. acs.org
Interestingly, some studies have shown that the peptidic antagonist Icatibant can act as a mitogenic agonist in certain tumor cell lines, an effect not observed with the non-peptidic antagonist FR173657. nih.gov This highlights that the mode of interaction with the receptor can differ significantly between peptidic and non-peptidic antagonists, leading to different downstream signaling effects.
Table 2: General Comparison of Peptidic vs. Non-Peptidic B2 Antagonists
| Feature | Peptidic Antagonists (e.g., this compound) | Non-Peptidic Antagonists |
|---|---|---|
| Potency | Generally high nih.gov | Variable, some are highly potent benthamdirect.commedchemexpress.com |
| Oral Bioavailability | Low to negligible | Generally higher, can be orally active jst.go.jpbenthamdirect.com |
| Specificity | High for B2 receptor nih.gov | Can be highly selective benthamdirect.commedchemexpress.com |
| Metabolism | Susceptible to peptidases (though modified for stability) | Metabolized by liver enzymes |
| Clinical Use | Primarily injectable (e.g., Icatibant for HAE) patsnap.com | Investigated for various inflammatory conditions jst.go.jpbenthamdirect.com |
Contrasting with B1 Receptor Antagonists (e.g., Des-Arg9-Leu8-bradykinin)
A crucial distinction exists between B2 and B1 receptor antagonists. While this compound targets the constitutively expressed B2 receptor, B1 receptor antagonists target a receptor that is upregulated during inflammation and tissue injury. mdpi.compatsnap.com
The classic B1 receptor antagonist is Des-Arg9-[Leu8]-bradykinin. nih.govnih.gov This compound is an antagonist at the B1 receptor but has also been shown to have some partial agonist activity. nih.gov The primary difference lies in their therapeutic targets. B2 antagonists are often used for acute conditions mediated by bradykinin, such as hereditary angioedema. patsnap.com In contrast, B1 antagonists are being investigated for their potential in treating chronic inflammatory conditions and pain, where the B1 receptor is thought to play a more prominent role. patsnap.comnih.gov
Furthermore, the activation of B1 and B2 receptors can lead to different cellular outcomes. For instance, in a model of liver injury, a B2 receptor antagonist was found to decrease necrotic cell death, while a B1 receptor antagonist decreased apoptotic cell death. nih.gov This indicates that while both receptors are part of the kinin system, they can mediate distinct signaling pathways and biological responses.
Future Directions and Research Gaps in D Arg0,hyp2,3,d Phe7 Bradykinin Research
Elucidating Undiscovered or Complex Receptor Interaction Mechanisms
While it is established that (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ acts as a competitive antagonist at bradykinin (B550075) receptors, the precise molecular interactions and the potential for differential effects at various receptor subtypes remain areas of active investigation. nih.govnih.govnih.gov The existence of multiple bradykinin receptor subtypes has been suggested by the varied affinities and activities of different bradykinin analogs across various tissues. nih.gov For instance, studies have shown that bradykinin analogs can differentiate between receptors in healthy and carcinomatous human lung tissue. nih.gov
Future research should focus on high-resolution structural studies to visualize the binding of this compound to B1 and B2 receptors. This could reveal subtle conformational changes that are not apparent with current models and explain the tissue-specific effects observed. Furthermore, exploring the interaction of this analog with potential novel bradykinin receptor subtypes, such as the putative B3 receptor, is crucial. nih.gov
Investigation of Allosteric Modulation of Kinin Receptors by Bradykinin Analogs
The concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to modulate its function, is a burgeoning area in G protein-coupled receptor (GPCR) pharmacology. ahajournals.orgebi.ac.ukupc.edu While research on allosteric modulators of kinin receptors is still in its early stages, there is evidence to suggest that such mechanisms are at play. ahajournals.orgnih.govscbt.com For example, angiotensin I-converting enzyme (ACE) inhibitors have been shown to act as allosteric enhancers of kinin B1 and B2 receptor function. ahajournals.org
A critical area for future research is to investigate whether this compound or other bradykinin analogs can act as allosteric modulators. This would involve screening for effects on the binding and signaling of the endogenous ligands, bradykinin and des-Arg9-bradykinin, in a manner that is not competitive. Identifying allosteric sites on kinin receptors could open up new avenues for designing drugs with greater specificity and fewer side effects.
Exploring Novel Applications as a Pharmacological Probe in Emerging Disease Models
Bradykinin analogs have proven to be invaluable pharmacological probes for studying the role of the kallikrein-kinin system in various diseases. nih.govnih.gov The system is implicated in a wide array of pathological conditions, including inflammation, pain, cardiovascular diseases, and even cancer. nih.govahajournals.orgplos.orgnih.govmdpi.com For instance, the bradykinin B1 receptor is upregulated in response to tissue injury and inflammation, making it a key target in these conditions. nih.govplos.orgnih.govmdpi.com
Future research should leverage this compound and other analogs to explore the kallikrein-kinin system's role in emerging disease models. This includes investigating its involvement in neuroinflammatory disorders, metabolic diseases like diabetes, and the tumor microenvironment. ahajournals.orgplos.org Such studies could uncover novel therapeutic targets and strategies for these complex diseases. For example, understanding the synergistic interactions between kinins and other signaling molecules, like those in the renin-angiotensin system, could lead to the development of more effective combination therapies. plos.org
Development of Advanced Methodologies for Studying Peptide-Receptor Kinetics in situ
Traditionally, peptide-receptor interactions have been studied using methods like surface plasmon resonance (SPR) with purified proteins. nih.govnih.govmdpi.com However, these in vitro techniques may not accurately reflect the complex and dynamic nature of these interactions within the cellular environment. nih.govmdc-berlin.defrontiersin.orgnih.gov There is a growing need for advanced methodologies that allow for the study of peptide-receptor kinetics in situ, on live cells.
Recent advancements in single-molecule imaging techniques, such as Förster resonance energy transfer (FRET) and atomic force microscopy (AFM), are beginning to provide unprecedented insights into these processes. nih.govnih.govmdpi.comfrontiersin.orgnih.govmdpi.comfrontiersin.org These methods allow for the direct measurement of binding and dissociation rates in a more physiologically relevant context. Future research should focus on refining and applying these techniques to study the interaction of this compound with its receptors on different cell types and under various physiological conditions. This will provide a more accurate understanding of its pharmacological profile and guide the development of more effective analogs.
Synergistic Effects with Other Modulators of the Kallikrein-Kinin System
The kallikrein-kinin system does not operate in isolation; it interacts extensively with other physiological systems, most notably the renin-angiotensin system (RAS). ahajournals.orgplos.orgscielo.br ACE, for example, not only generates the vasoconstrictor angiotensin II but also inactivates the vasodilator bradykinin. ahajournals.orgfrontiersin.orgcambridge.org This intricate interplay suggests that modulating multiple components of these interconnected systems could lead to synergistic therapeutic effects.
Future research should systematically investigate the synergistic or antagonistic effects of this compound when co-administered with other modulators of the kallikrein-kinin and renin-angiotensin systems. This could include studies combining this antagonist with ACE inhibitors, angiotensin receptor blockers, or even direct inhibitors of kallikrein. ahajournals.orgfrontiersin.orgnih.gov Such investigations could reveal novel therapeutic strategies for conditions like hypertension, heart failure, and diabetic complications, where both systems are known to play a crucial role. ahajournals.orgplos.org For example, there is evidence that kinins and angiotensin II can have synergistic effects on vascular smooth muscle cell growth, a key process in vascular hypertrophy. plos.org
Q & A
Q. What methodologies are recommended for characterizing the structural identity and purity of (D-Arg⁰,Hyp²,³,D-Phe⁷)-Bradykinin?
- Methodological Answer : Structural characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and residue positioning .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity and separation efficiency .
For novel analogs, provide full synthetic protocols, including solvent systems and purification steps, to ensure reproducibility .
Q. How do researchers select appropriate in vitro vs. in vivo models to study the pharmacological effects of this bradykinin analog?
- Methodological Answer :
- In vitro models : Use cell lines expressing B1/B2 receptors (e.g., HEK293 transfected cells) to isolate receptor-specific interactions. Include controls for nonspecific binding .
- In vivo models : Select species with conserved bradykinin receptor homology (e.g., rodents) and monitor physiological parameters like blood pressure or inflammation markers. Justify species selection based on metabolic stability differences .
Q. What are the key considerations for designing dose-response experiments with (D-Arg⁰,Hyp²,³,D-Phe⁷)-Bradykinin?
- Methodological Answer :
- Define a logarithmic concentration range (e.g., 10⁻¹² to 10⁻⁶ M) to capture full agonist/antagonist profiles.
- Include negative controls (e.g., receptor antagonists like HOE-140) and account for batch-to-batch variability in peptide synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting receptor affinity or functional efficacy)?
- Methodological Answer :
- Dose-response recalibration : Test under standardized conditions (pH, temperature, cofactors) to eliminate environmental variability .
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-bradykinin) to differentiate competitive vs. noncompetitive binding .
- Data triangulation : Cross-validate findings using orthogonal methods (e.g., calcium flux assays vs. cAMP measurements) .
Q. What strategies are effective for studying the enzymatic stability and degradation pathways of this modified bradykinin analog?
- Methodological Answer :
- Plasma stability assays : Incubate with human/rodent plasma and quantify degradation via LC-MS/MS. Compare kinetics with native bradykinin to identify protease-resistant motifs .
- Enzyme inhibition screens : Test stability in the presence of angiotensin-converting enzyme (ACE) or kallikrein inhibitors to pinpoint degradation enzymes .
Q. How should researchers design a study to explore the signaling crosstalk between (D-Arg⁰,Hyp²,³,D-Phe⁷)-Bradykinin and other vasoactive peptides?
- Methodological Answer :
- Apply the PICO framework :
- Population : Vascular smooth muscle cells or endothelial cells.
- Intervention : Co-administration with angiotensin II or endothelin-1.
- Comparison : Baseline activity vs. mono-treatment.
- Outcome : Quantify second messengers (IP₃, NO) or transcriptional markers (e.g., NF-κB) .
- Use RNA-seq or phosphoproteomics to map pathway interactions .
Methodological Best Practices
Q. How can researchers ensure reproducibility in synthesizing (D-Arg⁰,Hyp²,³,D-Phe⁷)-Bradykinin?
- Guidelines :
- Document all synthetic steps, including resin type (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and cleavage conditions (e.g., TFA:thioanisole:EDT) .
- Report characterization data (HPLC traces, MS spectra) in supplementary materials for peer validation .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- Guidelines :
- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. Example: "Does (D-Arg⁰,Hyp²,³,D-Phe⁷)-Bradykinin modulate pain signaling via B1 receptors in neuroinflammatory models?" .
- For comparative studies, adopt SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure inquiries .
Data Analysis & Reporting
Q. How should researchers address variability in in vivo pharmacokinetic data for this peptide?
- Methodological Answer :
Q. What are the best practices for conducting a systematic review on bradykinin analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
